It's important to note that the mother liquor from Step 4 is recycled and converted back to the N-acetyl-L-leucine salt, minimizing waste and reducing environmental impact. []
The key chemical transformation involving N¹-Isobutyl-N²-(3-methoxyphenyl)-N²-(methylsulfonyl)glycinamide is the final imidization reaction that leads to the formation of Apremilast. [] This reaction likely involves the formation of a cyclic imide structure through the reaction of the carboxylic acid group of a suitable reagent with the amide nitrogen of N¹-Isobutyl-N²-(3-methoxyphenyl)-N²-(methylsulfonyl)glycinamide.
As an intermediate compound, the mechanism of action of N¹-Isobutyl-N²-(3-methoxyphenyl)-N²-(methylsulfonyl)glycinamide itself is not typically investigated. Its significance lies in its role as a precursor to Apremilast. Apremilast exerts its therapeutic effects by inhibiting PDE4, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP is thought to modulate inflammatory responses. []
The primary application of N¹-Isobutyl-N²-(3-methoxyphenyl)-N²-(methylsulfonyl)glycinamide, based on the provided literature, is its use as a key intermediate in the synthesis of Apremilast. [] Apremilast is a pharmaceutical compound approved for the treatment of various inflammatory conditions, including:
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: